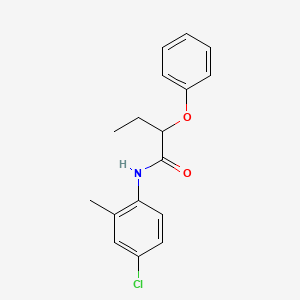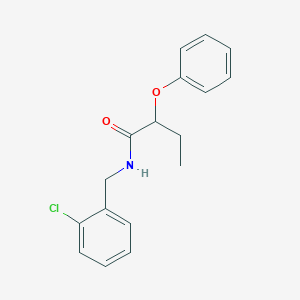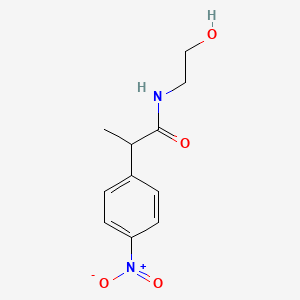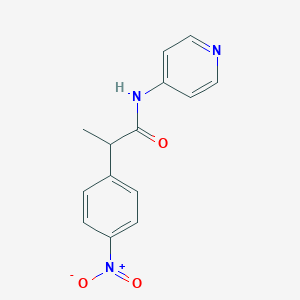
N-(4-chloro-2-methylphenyl)-2-phenoxybutanamide
Übersicht
Beschreibung
N-(4-chloro-2-methylphenyl)-2-phenoxybutanamide, also known as Nabumetone, is a non-steroidal anti-inflammatory drug (NSAID) that is used to treat pain and inflammation. It was first synthesized in 1976 by the pharmaceutical company Beecham. Nabumetone belongs to the class of drugs known as prodrugs, which means that it is metabolized in the body to its active form.
Wirkmechanismus
N-(4-chloro-2-methylphenyl)-2-phenoxybutanamide is a prodrug that is metabolized in the liver to its active form, 6-methoxy-2-naphthylacetic acid (6MNA). 6MNA works by inhibiting the cyclooxygenase (COX) enzymes, which are responsible for the production of prostaglandins. By inhibiting COX enzymes, this compound reduces inflammation and pain.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects. It has been shown to reduce the production of prostaglandins, which are responsible for inflammation and pain. This compound has also been shown to reduce the production of leukotrienes, which are involved in the inflammatory response. Additionally, this compound has been shown to inhibit the activity of neutrophils, which are involved in the inflammatory response.
Vorteile Und Einschränkungen Für Laborexperimente
N-(4-chloro-2-methylphenyl)-2-phenoxybutanamide has a number of advantages and limitations for lab experiments. One advantage is that it is a well-studied drug with a known mechanism of action. This makes it a useful tool for studying the inflammatory response. However, one limitation is that it is a prodrug that requires metabolic activation in the liver. This can make it more difficult to use in certain experimental settings.
Zukünftige Richtungen
There are a number of future directions for research on N-(4-chloro-2-methylphenyl)-2-phenoxybutanamide. One area of interest is in the development of new prodrugs that can be metabolized more efficiently in the body. Another area of interest is in the development of new NSAIDs that have fewer side effects and are safer for long-term use. Finally, there is interest in studying the role of this compound in the treatment of other inflammatory conditions, such as inflammatory bowel disease and psoriasis.
Wissenschaftliche Forschungsanwendungen
N-(4-chloro-2-methylphenyl)-2-phenoxybutanamide has been extensively studied for its anti-inflammatory and analgesic properties. It has been shown to be effective in the treatment of osteoarthritis, rheumatoid arthritis, and other inflammatory conditions. This compound works by inhibiting the production of prostaglandins, which are responsible for inflammation and pain.
Eigenschaften
IUPAC Name |
N-(4-chloro-2-methylphenyl)-2-phenoxybutanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18ClNO2/c1-3-16(21-14-7-5-4-6-8-14)17(20)19-15-10-9-13(18)11-12(15)2/h4-11,16H,3H2,1-2H3,(H,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KMRJOZXPUNKFFZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)NC1=C(C=C(C=C1)Cl)C)OC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18ClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![1-[3-(2-allyl-6-chlorophenoxy)propyl]azepane oxalate](/img/structure/B4075638.png)
![1-{2-[2-chloro-4-(1,1-dimethylpropyl)phenoxy]ethyl}piperazine oxalate](/img/structure/B4075648.png)

![2-{[2-(1-naphthyloxy)ethyl]amino}-1-propanol ethanedioate (salt)](/img/structure/B4075665.png)


![2-({[4-(4-chlorophenyl)-1-piperazinyl]acetyl}amino)-N-(3,5-dimethoxyphenyl)-5-nitrobenzamide](/img/structure/B4075678.png)
![7-ethyl-3-hydroxy-3-[2-oxo-2-(2-thienyl)ethyl]-1,3-dihydro-2H-indol-2-one](/img/structure/B4075684.png)
![1-[4-(2-isopropyl-5-methylphenoxy)butyl]azepane oxalate](/img/structure/B4075690.png)
![1-[3-(3-bromophenoxy)propyl]piperazine oxalate](/img/structure/B4075706.png)
![4-(benzyloxy)-N-[2-(4-propionyl-1-piperazinyl)phenyl]benzamide](/img/structure/B4075712.png)
![1-(1,3-benzodioxol-5-ylmethyl)-4-[2-(4-nitrophenyl)propanoyl]piperazine](/img/structure/B4075724.png)